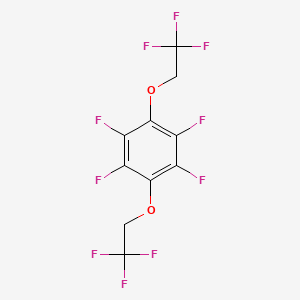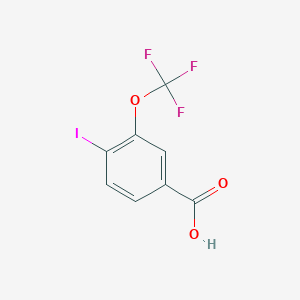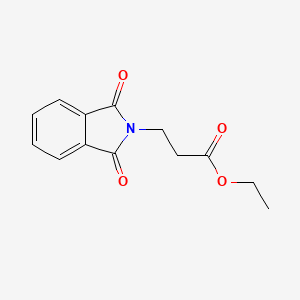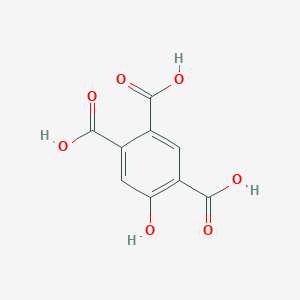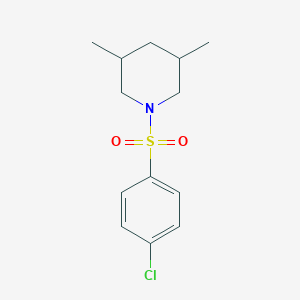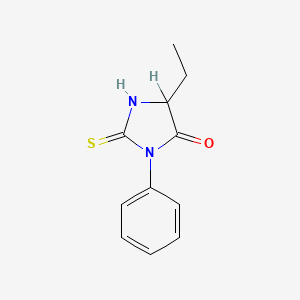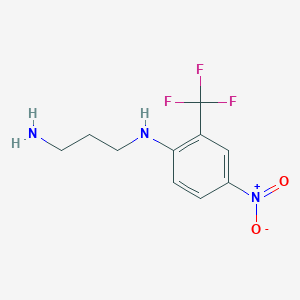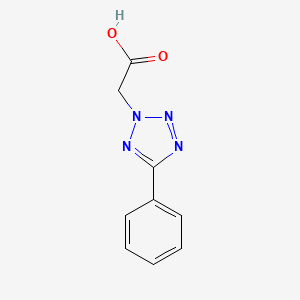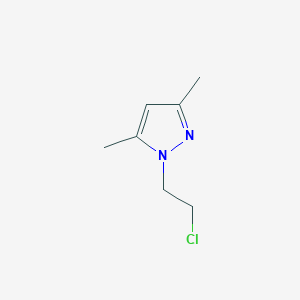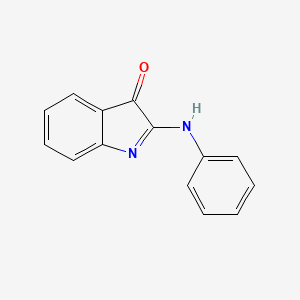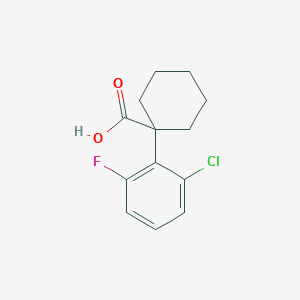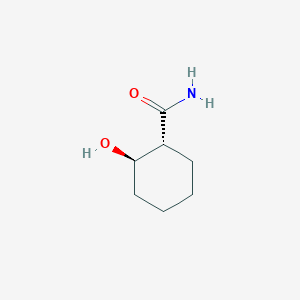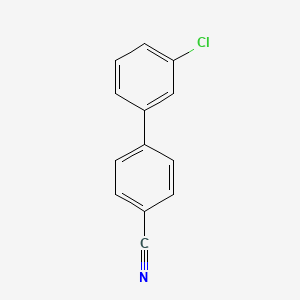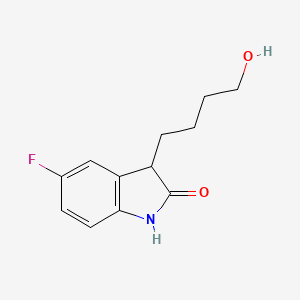
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Overview
Description
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, FIPI has been shown to have promising therapeutic applications in several diseases.
Scientific Research Applications
Understanding Electronic Structures and Spectra
Research on indole derivatives, such as 5-hydroxyindole, highlights their significance in probing protein structures, dynamics, and functions through spectroscopic studies. For instance, the electronic structure and absorption/emission spectra of 5-hydroxyindole have been studied to understand its fluorescence properties in different solvents, emphasizing the molecule's utility in biochemical and structural analyses (Robinson et al., 2009).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of hydroindolenones and hydroquinolenones, including methods to obtain fluorinated and methoxy derivatives, demonstrate the versatility and applicability of indole derivatives in organic synthesis and potentially in drug development (Karam et al., 1999).
Biomaterials and Tissue Engineering
Polyhydroxyalkanoates (PHAs), including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in tissue engineering due to their biocompatibility and biodegradability. Research has explored PHAs for various medical devices and tissue engineering applications, highlighting the potential of incorporating functional groups or derivatives for enhanced performance (Chen & Wu, 2005).
Drug Delivery Systems
The development of drug delivery systems, such as polyhydroxybutyrate-co-hydroxyhexanoate (PHBHHx) nanoparticles and microparticles for controlled release, exemplifies the utility of functionalized indole derivatives in pharmaceutical applications. These systems can encapsulate drugs, offering potential advantages in targeted therapy and reduced side effects (Lu, Zhang, & Wang, 2010).
Molecular Imaging and Fluorogenic Probes
Fluorogenic substrates and probes derived from indole and its derivatives have been developed for enzymatic assays and molecular imaging. Such applications underscore the importance of functionalized indoles in biochemical research, diagnostics, and potentially in monitoring therapeutic interventions (Yee, Balšánek, & Sames, 2004).
properties
IUPAC Name |
5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPHHHQUXBPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378128 | |
| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |
CAS RN |
637341-60-7 | |
| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



